(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is an organic compound with the molecular formula C9H6OS2 It is characterized by the presence of a benzodithiole ring system fused with an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde typically involves the reaction of benzyne with carbon disulfide. Benzyne, generated by the oxidation of 1-aminobenzotriazole or the decomposition of benzenediazonium-2-carboxylate, reacts with carbon disulfide to form the resonance-stabilized carbene 1,3-benzodithiol-2-ylidene. This intermediate can then be trapped by protic substrates to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the benzodithiole ring system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3-benzodithiol-2-ylidene)acetaldehyde: Similar in structure but with a methyl group substitution.
1,3-Benzodithiol-2-ylideneacetaldehyde: A closely related compound with slight variations in the ring system.
Uniqueness
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is unique due to its specific combination of a benzodithiole ring and an aldehyde group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Properties
CAS No. |
87815-67-6 |
---|---|
Molecular Formula |
C9H6OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H |
InChI Key |
AIORDKJCANCDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=CC=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.